4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole
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Overview
Description
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole typically involves a multi-step process. One common method includes the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, followed by Wolff-Kischner reduction . The starting material, 1-(3-ethoxypropyl)-4-oxopiperidine, is synthesized via Dickmann condensation of 3-ethoxypropylamine with ethylacrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly as a modulator of AMPA receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing the amplitude of receptor currents in a concentration-dependent manner . This modulation is crucial for cognitive functions and memory formation.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core structure and exhibit similar biological activities.
Bispidine derivatives: Known for their presence in natural alkaloids and their biological significance.
Uniqueness
4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is unique due to its specific sulfonyl and isoxazole functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H19N3O3S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3 |
InChI Key |
CIVODGXBAIIVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC(C2)CNC3 |
Origin of Product |
United States |
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